molecular formula C18H16N2O6 B14772230 Thalidomide-5'-O-PEG1-propargyl

Thalidomide-5'-O-PEG1-propargyl

Cat. No.: B14772230
M. Wt: 356.3 g/mol
InChI Key: PZSJAPSVVGMQOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-O-PEG1-propargyl involves the conjugation of thalidomide with a PEG linker and a propargyl group. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with PEG.

    PEGylation: The activated thalidomide is then reacted with PEG to form a thalidomide-PEG conjugate.

Industrial Production Methods

Industrial production of Thalidomide-5’-O-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-O-PEG1-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole derivatives, which are essential intermediates in the synthesis of PROTAC molecules .

Scientific Research Applications

Thalidomide-5’-O-PEG1-propargyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-O-PEG1-propargyl is unique due to its combination of thalidomide, PEG, and a propargyl group, which allows it to act as a versatile building block for the synthesis of PROTAC molecules. Its ability to recruit CRBN proteins and facilitate targeted protein degradation sets it apart from other similar compounds .

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O6/c1-2-7-25-8-9-26-11-3-4-12-13(10-11)18(24)20(17(12)23)14-5-6-15(21)19-16(14)22/h1,3-4,10,14H,5-9H2,(H,19,21,22)

InChI Key

PZSJAPSVVGMQOA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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